molecular formula C37H48ClN3O8 B13450434 cIAP1 Ligand-Linker Conjugates 15 hydrochloride

cIAP1 Ligand-Linker Conjugates 15 hydrochloride

Cat. No.: B13450434
M. Wt: 698.2 g/mol
InChI Key: TUXKBZDECHBKLD-SAIPSRRZSA-N
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Description

cIAP1 Ligand-Linker Conjugates 15 hydrochloride is a chemical compound that combines an inhibitor of apoptosis protein (IAP) ligand for the E3 ubiquitin ligase and a proteolysis-targeting chimera (PROTAC) linker. This compound is particularly useful in the development of specific and non-genetic IAP-dependent protein erasers (SNIPERs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cIAP1 Ligand-Linker Conjugates 15 hydrochloride involves the combination of an IAP ligand and a PROTAC linker. The synthetic route typically includes the following steps:

    Preparation of the IAP ligand: This involves the synthesis of the ligand that targets the E3 ubiquitin ligase.

    Preparation of the PROTAC linker: This involves the synthesis of the linker that connects the IAP ligand to the target protein.

    Conjugation: The IAP ligand and the PROTAC linker are conjugated under specific reaction conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

cIAP1 Ligand-Linker Conjugates 15 hydrochloride undergoes various chemical reactions, including:

    Substitution reactions: The compound can undergo nucleophilic substitution reactions due to the presence of reactive functional groups.

    Oxidation and reduction reactions: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing agents: For oxidation reactions.

    Reducing agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the compound .

Scientific Research Applications

cIAP1 Ligand-Linker Conjugates 15 hydrochloride has several scientific research applications, including:

    Chemistry: Used in the development of SNIPERs for targeted protein degradation.

    Biology: Studied for its role in modulating protein-protein interactions and cellular pathways.

    Medicine: Investigated for potential therapeutic applications in diseases where protein degradation is beneficial.

    Industry: Utilized in the development of novel biochemical tools and assays

Mechanism of Action

cIAP1 Ligand-Linker Conjugates 15 hydrochloride exerts its effects by targeting the E3 ubiquitin ligase. The compound binds to the IAP ligand, which recruits the E3 ubiquitin ligase. This leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway. The molecular targets and pathways involved include the ubiquitin-proteasome system and specific protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

    cIAP1 Ligand-Linker Conjugates 34 hydrochloride: Another compound that combines an IAP ligand and a PROTAC linker.

    von Hippel-Lindau (VHL) Ligand-Linker Conjugates: Similar compounds that target the VHL E3 ubiquitin ligase.

Uniqueness

cIAP1 Ligand-Linker Conjugates 15 hydrochloride is unique due to its specific targeting of the cIAP1 E3 ubiquitin ligase, making it particularly useful in the development of SNIPERs. This specificity allows for precise modulation of protein degradation pathways, which is advantageous in both research and therapeutic applications .

Properties

Molecular Formula

C37H48ClN3O8

Molecular Weight

698.2 g/mol

IUPAC Name

2-[2-(2-aminoethoxy)ethoxy]ethyl (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate;hydrochloride

InChI

InChI=1S/C37H47N3O8.ClH/c1-25(2)22-33(36(43)47-21-20-46-19-18-45-17-16-38)39-35(42)34(41)32(23-26-10-4-3-5-11-26)40-37(44)48-24-31-29-14-8-6-12-27(29)28-13-7-9-15-30(28)31;/h3-15,25,31-34,41H,16-24,38H2,1-2H3,(H,39,42)(H,40,44);1H/t32-,33+,34+;/m1./s1

InChI Key

TUXKBZDECHBKLD-SAIPSRRZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)OCCOCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl

Canonical SMILES

CC(C)CC(C(=O)OCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl

Origin of Product

United States

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